molecular formula C7H3BrF3NO3 B1447450 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene CAS No. 1805502-64-0

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene

Cat. No.: B1447450
CAS No.: 1805502-64-0
M. Wt: 286 g/mol
InChI Key: IJRILAFSJDBTIX-UHFFFAOYSA-N
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Description

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), difluoromethoxy (OCHF₂), fluorine (F), and nitro (NO₂) groups. The unique arrangement of electron-withdrawing groups (NO₂, Br, F) and the difluoromethoxy moiety imparts distinct physicochemical properties, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRILAFSJDBTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis typically follows a multi-step sequence starting from simpler aromatic precursors, incorporating the nitro group, halogens (bromine and fluorine), and the difluoromethoxy substituent in a controlled manner. The order of introduction and reaction conditions are optimized to achieve the desired substitution pattern and high purity.

Stepwise Preparation Approach

Step Reaction Type Description Typical Reagents/Conditions
1 Nitration Introduction of the nitro group at the 2-position of the benzene ring Mixed acid (HNO₃/H₂SO₄), low temperature to control regioselectivity
2 Fluorination Introduction of fluorine atom at the 4-position Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)
3 Introduction of difluoromethoxy group Installation of the difluoromethoxy substituent at the 3-position Reaction with difluoromethanol derivatives or chlorodifluoromethane in presence of base (e.g., potassium carbonate)
4 Bromination Bromination at the 1-position to introduce bromine Bromine or brominating agents in inert solvents (dichloromethane, chloroform), temperature control to avoid side reactions
5 Purification and Characterization Isolation and purification of the target compound Chromatographic techniques, recrystallization, NMR, GC, and mass spectrometry for verification

Detailed Reaction Conditions and Catalytic Methods

  • Nitration: The nitration step is performed under carefully controlled low temperatures to avoid over-nitration and to ensure regioselectivity toward the 2-position relative to existing substituents.

  • Fluorination: Electrophilic fluorinating agents such as Selectfluor or NFSI are preferred for selective fluorination on aromatic rings bearing electron-withdrawing groups like nitro.

  • Difluoromethoxy Group Introduction: This step often involves nucleophilic substitution or etherification reactions using chlorodifluoromethane or difluoromethanol derivatives. Potassium carbonate or other mild bases facilitate the reaction, promoting substitution on the aromatic ring.

  • Bromination: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform. Temperature regulation is critical to prevent polybromination or side reactions.

  • Catalytic Enhancements: Industrial synthesis may employ palladium-catalyzed direct arylation or other transition metal-catalyzed coupling reactions to improve yields and selectivity, especially for polyfluoroalkoxy-substituted bromobenzenes.

Reaction Monitoring and Characterization Techniques

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Materials Simple aromatic compounds with substituents Commercially available or synthesized precursors
Nitration HNO₃/H₂SO₄, 0–5 °C Low temperature to control regioselectivity
Fluorination Selectfluor or NFSI, room temperature Electrophilic fluorination agents
Difluoromethoxy Introduction Chlorodifluoromethane + K₂CO₃, reflux or room temperature Base-catalyzed nucleophilic substitution
Bromination Br₂ or NBS in CH₂Cl₂, 0–25 °C Controlled addition to avoid multiple bromination
Catalysts (optional) Pd-based catalysts for direct arylation Enhances yield and selectivity in industrial scale
Purification Column chromatography, recrystallization Ensures high purity for research and industrial applications
Yield Range Typically moderate to high depending on optimization Industrial methods aim for >80% yield

Research Findings and Optimization Notes

  • The order of substituent introduction is critical; nitration is generally performed first due to its strong directing effects.

  • Difluoromethoxy group installation requires careful control of reaction conditions to avoid decomposition or side reactions.

  • Bromination at the 1-position is regioselective due to the directing effects of existing substituents (nitro, fluoro, difluoromethoxy).

  • Palladium-catalyzed direct arylation methods have shown promise in streamlining synthesis by reducing the number of steps and improving regioselectivity.

  • Analytical techniques such as ^19F NMR provide detailed insight into fluorine environments, aiding in confirming the difluoromethoxy and fluoro substituents' positions.

Summary Table: Key Preparation Steps and Reagents

Step Reagent(s) / Catalyst Solvent(s) Temperature Purpose/Outcome
Nitration HNO₃ / H₂SO₄ None or inert solvent 0–5 °C Introduce nitro group at 2-position
Fluorination Selectfluor / NFSI Acetonitrile or similar Room temperature Introduce fluoro substituent at 4-position
Difluoromethoxy Group Chlorodifluoromethane + K₂CO₃ Acetone, DMF, or similar RT to reflux Install difluoromethoxy at 3-position
Bromination Br₂ or NBS Dichloromethane, chloroform 0–25 °C Brominate at 1-position
Catalytic Arylation (optional) Pd catalyst + ligands Various (e.g., DMF) Elevated (60–120 °C) Enhance yield and selectivity

This detailed synthesis overview of 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene integrates multi-step organic transformations, catalytic improvements, and analytical monitoring to ensure efficient and selective preparation suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The aromatic ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Substitution: Formation of various substituted aromatic compounds.

    Reduction: Formation of 1-Bromo-3-difluoromethoxy-4-fluoro-2-aminobenzene.

    Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substituents allow it to participate in various reactions that lead to the formation of pharmaceuticals and agrochemicals. For instance, it can be utilized in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, facilitating the construction of more intricate molecular architectures.

Reactivity and Mechanism:
The compound's reactivity is largely influenced by its substituents. The presence of the nitro group enhances electrophilicity, making it suitable for electrophilic aromatic substitution reactions. The difluoromethoxy group contributes to its stability and solubility in organic solvents, which is beneficial for various synthetic pathways.

Biological Applications

Pharmaceutical Development:
Research has indicated that derivatives of this compound exhibit potential biological activities. Studies have focused on its antimicrobial and anticancer properties, suggesting that modifications to its structure can yield compounds with enhanced therapeutic efficacy. For example, compounds derived from this structure have shown promise in targeting specific molecular pathways associated with cancer cell proliferation.

Case Study: Anticancer Activity
A recent study synthesized several derivatives based on this compound and evaluated their cytotoxic effects against various cancer cell lines. One derivative demonstrated significant selectivity towards malignant cells while sparing healthy cells, indicating its potential as a targeted therapeutic agent.

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating advanced materials and polymers with specific functionalities. The compound's ability to undergo various chemical transformations allows for the development of materials with tailored properties for applications in electronics and coatings.

Environmental Considerations:
As with many fluorinated compounds, environmental impact assessments are critical. The production processes involving this compound must adhere to regulations concerning hazardous substances to minimize ecological risks.

Mechanism of Action

The mechanism of action of 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Differences in Substituent Effects

  • Trifluoromethoxy (OCF₃) in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene enhances lipophilicity and metabolic stability compared to OCHF₂ .
  • Halogen Positioning :

    • Bromine at position 1 (target compound) vs. position 4 in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene alters steric hindrance and directing effects in aromatic reactions .

Biological Activity

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene (C7H3BrF2NO3) is an organic compound notable for its diverse applications in chemical synthesis and biological research. Characterized by the presence of multiple halogen and nitro functional groups, this compound serves as a significant intermediate in various chemical reactions, including substitution, reduction, and oxidation processes. Its unique structure allows for interactions with biological macromolecules, making it a subject of interest in pharmacological studies.

The compound's mechanism of action is primarily influenced by its functional groups. The nitro group can be reduced to form reactive intermediates that interact with proteins and nucleic acids, potentially leading to alterations in cellular functions. The bromine and fluorine atoms contribute to halogen bonding, enhancing the compound's binding affinity to various biological targets.

Biological Activity Overview

This compound has been studied for its potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound through its reactive intermediates.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially impacting metabolic pathways .

Enzyme Interaction Studies

A study focusing on enzyme interactions highlighted that similar nitro-substituted aromatic compounds could inhibit enzymes like histone deacetylases (HDACs), which play crucial roles in gene regulation. The introduction of fluorine atoms significantly altered the binding affinity and selectivity of these compounds . This suggests that this compound may also exhibit similar properties.

Data Tables

Biological Activity Observed Effects Reference
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionPossible inhibition of HDACs
CytotoxicityAltered cell viability in vitro

Q & A

Basic: What are the key synthetic strategies for preparing 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene?

Methodological Answer:
Synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

  • Electrophilic Bromination : Introduce bromine at position 1 using directing groups (e.g., existing methoxy or nitro groups).
  • Difluoromethoxy Installation : Employ nucleophilic substitution (e.g., replacing a nitro or hydroxyl group with difluoromethoxy via reaction with ClCF₂O⁻ or similar reagents) .
  • Nitration : Controlled nitration at position 2 requires careful selection of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at low temperatures) to avoid over-nitration. Steric and electronic effects of adjacent substituents (Br, F, OCF₂F) influence regioselectivity .
    Validation : Monitor intermediates via GC-MS and ¹⁹F NMR to confirm substituent positions.

Basic: How is the compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions. For example, the nitro group deshields adjacent protons, while difluoromethoxy (OCF₂F) shows distinct ¹⁹F splitting patterns .
  • X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, critical for confirming stereoelectronic effects and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br’s characteristic 1:1 isotopic split).

Advanced: How to resolve regioselectivity conflicts during functionalization?

Methodological Answer:

  • Electronic Effects : Nitro groups are meta-directing, while halogens (Br, F) are ortho/para-directing. Computational tools (e.g., DFT) predict charge distribution to optimize reaction pathways .
  • Steric Hindrance : Bulky substituents (e.g., OCF₂F) may block certain positions. Use low-temperature kinetic control to favor desired products.
    Case Study : In analogous compounds, unexpected para-nitration occurred due to competing resonance effects; iterative optimization of nitration conditions resolved this .

Advanced: How to address contradictory spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., XRD with NOESY NMR) to confirm substituent orientation.
  • Computational Modeling : Use Gaussian or ORCA to simulate spectra and compare with experimental data. For example, discrepancies in ¹⁹F NMR shifts may arise from solvent effects, which DFT can model .
  • Replicate Experiments : Reproduce reactions under controlled conditions to isolate variables (e.g., trace moisture affecting difluoromethoxy stability).

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients. The nitro group’s polarity necessitates higher ethyl acetate ratios (e.g., 20-30%) for elution.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging the compound’s moderate solubility in polar solvents.
  • Distillation : For liquid intermediates (e.g., brominated precursors), fractional distillation under reduced pressure minimizes decomposition .

Advanced: How does computational chemistry aid in predicting reactivity?

Methodological Answer:

  • Reaction Pathway Prediction : Tools like Pistachio or Reaxys databases suggest plausible mechanisms (e.g., radical vs. ionic pathways for bromination) .
  • Transition State Analysis : Identify energy barriers for nitro group introduction using Gaussian’s QST3 module.
  • Solvent Effects : COSMO-RS models optimize solvent choice (e.g., DMF vs. DCM) to stabilize intermediates and reduce side reactions.

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C. Store at –20°C in amber vials to prevent photodegradation.
  • Hydrolytic Sensitivity : The difluoromethoxy group may hydrolyze in aqueous basic conditions. Use anhydrous solvents (e.g., THF) for reactions .
  • Handling : Avoid prolonged exposure to light; nitro compounds can form explosive residues upon decomposition.

Advanced: How is this compound utilized in synthesizing complex molecules?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React with arylboronic acids to form biaryl intermediates. For example, coupling with 2-cyanoarylboronic esters generates phenanthridine precursors .
  • Heterocycle Synthesis : The nitro group facilitates cyclization reactions (e.g., with amines to form benzimidazoles).
  • Pharmaceutical Intermediates : Used in multi-step syntheses of kinase inhibitors (e.g., AZD3264), where bromine acts as a leaving group for subsequent substitutions .

Notes

  • References : Avoid non-peer-reviewed sources (e.g., Benchchem). Prioritize crystallographic data validated via SHELX and synthetic routes from Reaxys .
  • Data Tables : Include substituent effects on NMR shifts (e.g., OCF₂F vs. NO₂) and reaction yield comparisons under varying conditions.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene
Reactant of Route 2
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1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene

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